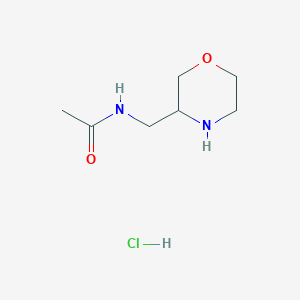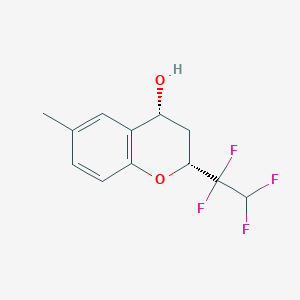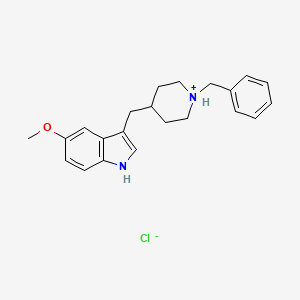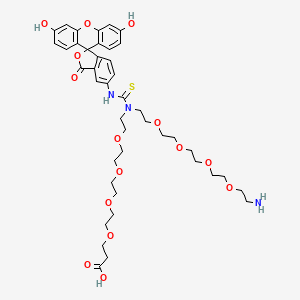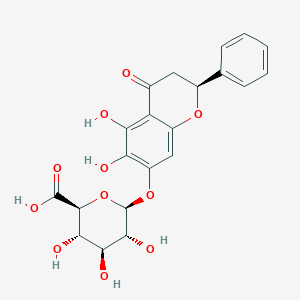
Dihydrobaicalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrobaicalin is a flavonoid glycoside isolated from the American skullcap (Scutellaria lateriflora L.) . It is known for its various bioactive properties and is used extensively in traditional medicine. The compound has a molecular weight of 448.38 and a chemical formula of C21H20O11 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dihydrobaicalin can be synthesized through the extraction of flavonoid glycosides from the roots of Scutellaria lateriflora. The extraction process typically involves the use of solvents such as ethanol or methanol, followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, and the extract is purified using techniques like high-performance liquid chromatography (HPLC) to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions: Dihydrobaicalin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique bioactive properties .
Aplicaciones Científicas De Investigación
Dihydrobaicalin has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of flavonoid glycosides and their chemical properties.
Biology: this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: this compound is used in the formulation of dietary supplements and herbal remedies.
Mecanismo De Acción
Dihydrobaicalin exerts its effects through several molecular targets and pathways:
Molecular Targets: It targets proteins such as VEGFA, IL6, ESR1, RELA, and HIF1A.
Pathways Involved: The compound is involved in pathways like the NF-kB pathway, PI3K-AKT pathway, and HIF-1 signaling pathway. These pathways play crucial roles in inflammation, cell proliferation, and survival.
Comparación Con Compuestos Similares
Baicalein: An aglycone form of baicalin, with similar bioactive properties.
Wogonin: A flavonoid with anti-cancer and anti-inflammatory effects.
Uniqueness of Dihydrobaicalin: this compound is unique due to its specific glycoside structure, which imparts distinct bioactive properties compared to its aglycone counterparts like baicalein and wogonin . Its ability to modulate multiple molecular targets and pathways makes it a valuable compound in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C21H20O11 |
|---|---|
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[[(2S)-5,6-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-5,7,10,16-19,21,23-27H,6H2,(H,28,29)/t10-,16-,17-,18+,19-,21+/m0/s1 |
Clave InChI |
UVNUGBQJLDGZKE-XDZPIWCFSA-N |
SMILES isomérico |
C1[C@H](OC2=CC(=C(C(=C2C1=O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
SMILES canónico |
C1C(OC2=CC(=C(C(=C2C1=O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-Hydroxynaphthalene-2-carbonyl)amino]-4-(nonadecan-2-ylamino)benzoic acid](/img/structure/B15341056.png)

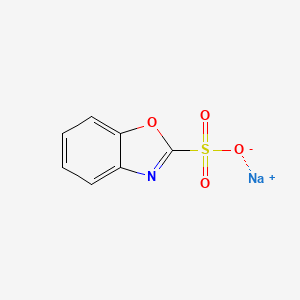
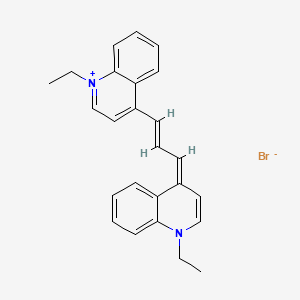

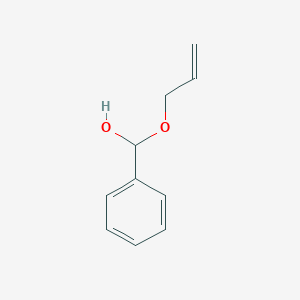
![Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate](/img/structure/B15341096.png)
![Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B15341104.png)
![Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B15341107.png)
